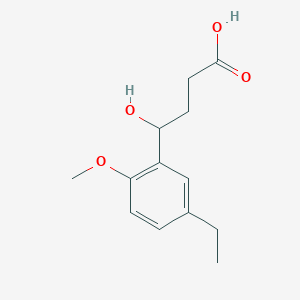

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Description

BenchChem offers high-quality 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424539 |

Source

|

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-63-1 |

Source

|

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Introduction

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is a valuable organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a chiral center and both carboxylic acid and alcohol functionalities, makes it an interesting target for synthetic chemists. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step sequence commencing with a Friedel-Crafts acylation followed by a selective reduction of the resulting keto acid. This guide will elaborate on the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the characterization of the intermediate and final products.

Strategic Approach to the Synthesis

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is most effectively achieved through a convergent two-step strategy. This approach is logical as it builds the carbon skeleton first and then introduces the desired hydroxyl functionality.

The overall synthetic transformation is outlined below:

Caption: Overall synthetic strategy for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid.

Part 1: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The initial step involves the formation of the carbon-carbon bond between the aromatic ring of 2-ethylanisole and the succinic anhydride moiety. The Friedel-Crafts acylation is a classic and robust method for this purpose.[1]

Mechanism and Rationale

The reaction is an electrophilic aromatic substitution. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the succinic anhydride. It coordinates to one of the carbonyl oxygens, rendering the other carbonyl carbon highly electrophilic. The electron-rich 2-ethylanisole then acts as a nucleophile, attacking the activated carbonyl group. The methoxy and ethyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the ethyl group at the ortho position, the acylation is expected to occur predominantly at the para position relative to the methoxy group. A subsequent workup with acid liberates the keto acid product.

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Experimental Protocol

Materials:

-

2-Ethylanisole (>98%)[2]

-

Succinic anhydride (99%)

-

Anhydrous aluminum chloride (99.9%)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Ice

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled and flame-dried. The apparatus is allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents). Anhydrous dichloromethane is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: 2-Ethylanisole (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the addition funnel. Succinic anhydride (1.1 equivalents) is then carefully added to the stirred suspension of aluminum chloride in dichloromethane.

-

Reaction: The solution of 2-ethylanisole is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Predicted Characterization Data for 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid

| Parameter | Predicted Value/Observation |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, -CH₂CH ₃), 2.65 (q, 2H, -CH ₂CH₃), 2.80 (t, 2H, -C(=O)CH ₂-), 3.30 (t, 2H, -CH₂COOH ), 3.90 (s, 3H, -OCH ₃), 6.90 (d, 1H, Ar-H ), 7.20 (dd, 1H, Ar-H ), 7.80 (d, 1H, Ar-H ), 12.10 (br s, 1H, -COOH ) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 15.5, 28.5, 29.0, 33.5, 55.8, 111.5, 125.0, 128.0, 130.0, 140.0, 158.0, 178.5, 198.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1600, 1500 (C=C aromatic stretch), 1250 (C-O stretch of ether) |

| Mass Spectrometry (EI) | m/z (%): 236 (M⁺), 219, 191, 163, 135 |

Part 2: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid via Reduction

The second step involves the selective reduction of the ketone functionality in 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that will not reduce the carboxylic acid group under these conditions.[4]

Mechanism and Rationale

Sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. The reaction is typically carried out in a protic solvent like methanol, which then protonates the alkoxide to yield the final alcohol product. The use of a milder reducing agent like NaBH₄ is crucial to prevent the reduction of the carboxylic acid.[4]

Caption: Simplified mechanism for the reduction of the keto acid.

Experimental Protocol

Materials:

-

4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid

-

Sodium borohydride (99%)

-

Methanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) is dissolved in methanol in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3). The methanol is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[5]

-

Purification: The solvent is removed under reduced pressure to yield the crude 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Predicted Characterization Data for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

| Parameter | Predicted Value/Observation |

| Appearance | Colorless oil or a low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.20 (t, 3H, -CH₂CH ₃), 1.90-2.10 (m, 2H, -CH(OH)CH ₂-), 2.45 (t, 2H, -CH₂COOH ), 2.60 (q, 2H, -CH ₂CH₃), 3.80 (s, 3H, -OCH ₃), 4.90 (t, 1H, -CH (OH)-), 6.80 (d, 1H, Ar-H ), 7.10 (dd, 1H, Ar-H ), 7.25 (d, 1H, Ar-H ), (OH protons may be broad and variable) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 15.8, 28.8, 31.5, 34.0, 55.5, 71.0, 110.5, 126.0, 127.5, 132.0, 138.0, 156.0, 179.0 |

| IR (thin film, cm⁻¹) | 3600-3200 (broad, O-H stretch of alcohol and carboxylic acid), 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1600, 1500 (C=C aromatic stretch), 1240 (C-O stretch of ether), 1050 (C-O stretch of alcohol)[6] |

| Mass Spectrometry (ESI-) | m/z: 237 [M-H]⁻ |

Safety Considerations

-

Aluminum chloride is a corrosive and water-sensitive solid that reacts exothermically with moisture, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a controlled temperature.

-

The workup of the Friedel-Crafts acylation involves quenching with acid and ice, which is a highly exothermic process. This should be done cautiously and with adequate cooling.[3]

Conclusion

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation and a subsequent sodium borohydride reduction. This guide provides a robust framework for its preparation, including detailed experimental protocols and expected characterization data. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for researchers in the fields of medicinal chemistry and organic synthesis. Careful attention to the described experimental conditions and safety precautions is paramount for a successful and safe synthesis.

References

-

Organic Syntheses, Coll. Vol. 3, p.169 (1955); Vol. 20, p.21 (1940). Link

-

Tokyo Chemical Industry Co., Ltd. Product Information for 2-Ethylanisole. Link

-

Chappell, J. S., & Meyn, A. (2004). The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions. Journal of forensic sciences, 49(2), 358-364. Link

-

BenchChem. A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. Link

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Aluminium chloride. Link

-

Ghosh, R., & Ghatak, U. R. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1, 4-butanediols with methanolic sodium borohydride. Tetrahedron, 66(38), 7626-7632. Link

-

Sigma-Aldrich. Safety Data Sheet: Aluminum chloride. Link

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link

-

Human Metabolome Database. Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710). Link

-

SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Link

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Link

-

Chegg. The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Link

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link

-

ResearchGate. Acylation of anisole with acetic anhydride into 4‐methoxyacetophenone over (plugged) AlSBA‐15 catalysts. Link

-

Boston College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Link

-

SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Link

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Link

-

Fisher Scientific. Safety Data Sheet - Aluminum chloride. Link

-

mzCloud. 4 Hydroxybutyric acid GHB. Link

-

Semantic Scholar. The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions. Link

-

ResearchGate. 1H NMR (A) and13C NMR spectra (B) of poly(4HB). Link

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Link

-

DCM Shriram. Material Safety Data Sheet - Aluminum Chloride. Link

-

Google Patents. CN1534049A - The preparation method of polyisobutylene succinic anhydride. Link

-

University of California, Davis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Link

-

ChemicalBook. 2-ETHYLANISOLE(14804-32-1) 1H NMR spectrum. Link

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Link

-

Agilent. Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Link

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Aluminum Chloride. Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Link

-

MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Link

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Link

-

NIST. 4-Hydroxybutanoic acid, 2TMS derivative. Link

-

Vedantu. Write the structure formula of: (A) o-Ethylanisole, (B) p-Nitroaniline, (C) 2,3 - Dibromo. Link

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). Link

-

PubMed. Gas Chromatographic-Mass Spectrometric Analysis of Organic Acids in Renal Tissue Biopsy: Identification of 4-hydroxybutyric Acid and 4-hydroxy-2-butenoic Acid. Link

-

YouTube. Write the structural formula of: o-Ethyl anisole, p-Nitroaniline, 2,3- Dibromo-1. Link

-

ChemicalBook. SODIUM 4-HYDROXYBUTYRATE(502-85-2) 1H NMR spectrum. Link

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 2-Ethylanisole | 14804-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

Chemical properties of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

An In-depth Technical Guide to the Chemical Properties of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Novel Molecule

This guide delves into the chemical landscape of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, a molecule situated at the intersection of aromatic chemistry and γ-hydroxybutyric acid (GHB) analogues. As a compound not extensively documented in publicly available literature, this document serves as both a predictive analysis and a methodological framework for its empirical investigation. By leveraging data from structurally related compounds and foundational chemical principles, we aim to provide a robust starting point for researchers venturing into the synthesis, characterization, and potential applications of this molecule. Every protocol and predicted property herein is presented with the underlying scientific rationale, fostering a deep, mechanistic understanding.

Molecular Architecture and Inferred Physicochemical Properties

The foundational step in understanding any molecule is to dissect its structure and predict its behavior in various chemical environments.

Structural Overview

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is a chiral molecule featuring a γ-hydroxy acid backbone attached to a substituted phenyl ring. The key structural features include:

-

A Butanoic Acid Chain: This provides the core scaffold and the primary acidic functional group (carboxylic acid).

-

A γ-Hydroxy Group: The hydroxyl group at the C4 position is crucial, making it an analogue of GHB and predisposing it to intramolecular cyclization.

-

A Chiral Center: The C4 carbon, bonded to the aromatic ring, a hydroxyl group, a hydrogen atom, and the rest of the aliphatic chain, is a stereocenter.

-

A Substituted Phenyl Ring: The 5-ethyl and 2-methoxy substituents on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and potential metabolic pathways.

Predicted Physicochemical Data

In the absence of direct experimental data, the following properties are estimated based on the known values for 4-hydroxy-4-phenylbutanoic acid and the principles of substituent effects.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₁₃H₁₈O₄ | Based on structural analysis. |

| Molecular Weight | 238.28 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 80 - 110 | The presence of polar functional groups capable of hydrogen bonding suggests a solid at room temperature. The exact value will depend on the crystalline form. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to hydrogen bonding. Likely to decompose before boiling at atmospheric pressure through dehydration and decarboxylation. |

| pKa | ~4.5 | The carboxylic acid pKa is expected to be similar to that of other butanoic acids. The electronic effects of the substituted phenyl ring are not likely to cause a major deviation. |

| logP (Octanol/Water) | 1.5 - 2.5 | The ethyl and methoxy groups on the phenyl ring increase lipophilicity compared to unsubstituted 4-hydroxy-4-phenylbutanoic acid (logP ~0.9)[1]. |

| Aqueous Solubility | Moderately Soluble | The carboxylic acid and hydroxyl groups will confer some water solubility, especially at pH values above the pKa where the carboxylate salt is formed. However, the substituted aromatic ring will limit overall solubility. |

Proposed Synthetic Pathway: A Rational Approach to Synthesis

A plausible and efficient synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can be envisioned through a multi-step process, leveraging well-established organic reactions. The proposed pathway begins with commercially available starting materials.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

-

Friedel-Crafts Reaction: Add a solution of 4-ethylanisole (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst (AlCl₃).

-

Excess Lewis Acid: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl oxygen of the anhydride and the resulting ketone, as well as the methoxy group on the anisole ring.

-

Controlled Addition at Low Temperature: This helps to control the exothermicity of the reaction and minimize side reactions.

Step 2: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

-

Dissolution: Dissolve the 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) in methanol in an Erlenmeyer flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 20 minutes, controlling the effervescence.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.

-

Quenching and Workup: Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~2.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Selective Reductant: Sodium borohydride is a mild reducing agent that will selectively reduce the ketone in the presence of the carboxylic acid.

-

Protic Solvent: Methanol is used as the solvent and also serves as a proton source during the workup.

-

Acidic Workup: This is necessary to protonate the resulting alkoxide and carboxylate to yield the final hydroxy acid.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of the synthesized molecule will rely on a combination of spectroscopic techniques. Below are the predicted key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect three protons in the aromatic region (~6.8-7.2 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methine Proton (CH-OH): A multiplet around 4.8-5.2 ppm.

-

Methylene Protons (CH₂): Two distinct methylene groups in the aliphatic region (~1.8-2.6 ppm), likely appearing as complex multiplets due to diastereotopicity and coupling to the chiral center.

-

Methoxy Protons (OCH₃): A sharp singlet at ~3.8 ppm.

-

Ethyl Protons (CH₂CH₃): A quartet (~2.6 ppm) and a triplet (~1.2 ppm).

-

Hydroxyl and Carboxylic Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary significantly depending on concentration and solvent.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 175-180 ppm.

-

Aromatic Carbons: Six signals in the range of 110-160 ppm.

-

Carbinol Carbon (C-OH): A signal around 65-75 ppm.

-

Aliphatic Carbons: Signals for the two methylene groups and the ethyl group in the upfield region (15-40 ppm).

-

Methoxy Carbon: A signal around 55 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Alcohol and Carboxylic Acid): A very broad band from ~2500-3500 cm⁻¹, characteristic of the hydrogen-bonded O-H groups.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O Stretches: Signals in the 1050-1250 cm⁻¹ region corresponding to the alcohol and methoxy C-O bonds.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The molecular ion peak should be observable, particularly with soft ionization techniques like Electrospray Ionization (ESI).

-

Key Fragmentation Patterns:

-

Loss of H₂O (M-18) from the molecular ion is a common fragmentation for alcohols.

-

Loss of COOH (M-45) or HCOOH (M-46).

-

Cleavage alpha to the hydroxyl group, leading to the formation of a stable benzylic cation.

-

Chemical Reactivity and Stability

The molecule's two primary functional groups, the carboxylic acid and the γ-hydroxyl group, dictate its reactivity.

Intramolecular Cyclization: The Lactone Equilibrium

A key feature of γ-hydroxy acids is their propensity to undergo intramolecular esterification to form a stable five-membered ring, a γ-butyrolactone. This reaction is typically acid-catalyzed and reversible.

Caption: Reversible equilibrium between the hydroxy acid and its corresponding γ-butyrolactone.

Stability Considerations:

-

pH Dependence: The compound will be most stable as the open-chain hydroxy acid in neutral or basic aqueous solutions. In acidic conditions, the equilibrium will shift towards the lactone.

-

Thermal Stability: At elevated temperatures, the lactonization reaction is favored due to the elimination of water. Further heating can lead to decomposition. Hydroxy acids are generally stable compounds, but their stability can be influenced by formulation excipients.[2][3]

-

Hydrolytic Stability of Derivatives: Ester or amide derivatives of the carboxylic acid would be susceptible to hydrolysis, with esters being significantly more labile than amides.[4]

Potential Biological Activity and Metabolic Pathways

Structural Analogy to GHB

The most significant structural feature from a pharmacological perspective is its identity as a γ-hydroxybutyric acid analogue. GHB itself is a neurotransmitter that acts on GHB and GABAB receptors.[5][6] Therefore, 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is a candidate for investigation as a ligand for these receptors. The bulky, lipophilic aromatic substituent could significantly alter its affinity, selectivity, and pharmacokinetic profile compared to GHB.

Postulated Metabolic Pathways

The metabolism of this compound is likely to proceed through pathways known for xenobiotics and other GHB analogues.

Caption: Postulated metabolic pathways for the target molecule.

-

Phase I Metabolism: Primarily mediated by Cytochrome P450 enzymes.

-

O-Demethylation: The methoxy group is a likely site for demethylation to a phenol.

-

Alkyl Oxidation: The ethyl group can be oxidized at the benzylic position.

-

Aromatic Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring.

-

-

Phase II Metabolism: The hydroxyl groups (the original one and any formed during Phase I) are susceptible to conjugation reactions.

-

Glucuronidation: This is a common pathway for increasing the water solubility and facilitating the excretion of compounds with hydroxyl groups.

-

Sulfation: Phenolic hydroxyls formed during O-demethylation can be sulfated.

-

The rapid metabolism and excretion observed for GHB suggest that this analogue may also have a relatively short biological half-life.[7][8]

Analytical Methodologies

Accurate quantification and identification of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid in biological and chemical matrices will require sensitive and specific analytical methods.

Recommended Analytical Workflow

Caption: A typical workflow for the analysis of the target compound.

Detailed Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity, and it does not typically require derivatization.

-

Sample Preparation:

-

For biological samples (plasma, urine): Perform a protein precipitation with acetonitrile, followed by centrifugation. Dilute the supernatant before injection.

-

For reaction mixtures: Dilute an aliquot of the mixture in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transition 1 (Quantifier): Precursor ion [M-H]⁻ → Fragment ion corresponding to loss of H₂O.

-

MRM Transition 2 (Qualifier): Precursor ion [M-H]⁻ → Fragment ion corresponding to loss of CO₂.

-

-

This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. It is intended to serve as a foundational resource for researchers, enabling them to approach the study of this novel compound with a strong theoretical and methodological framework.

References

- Welch, W. M., Jr., et al. (1984). "Non-tricyclic antidepressant agents. 7. A new, simple, and efficient synthesis of sertraline." Journal of Medicinal Chemistry, 27(11), 1508-1511.

- F. Hoffmann-La Roche AG. (1997). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity. WO1997017317A1.

- Maitre, M., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. US20050113366A1.

- Kharisov, R. Y., et al. (2015). A new method for the preparation of hydrazides of substituted gamma-hydroxybutanoic acids.

- Burzynski, S. R. (2002). Synthesis of 4-phenylbutyric acid. US6372938B1.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

- Burzynski, S. R. (2004). Synthesis of 4-phenylbutyric acid. EP1404638B1.

- Wikipedia. (2024). γ-Hydroxybutyric acid.

- Panzier, T., et al. (2019). Pathway to γ-hydroxy-α-(aryl/alkylmethyl)carboxylates. a Structural...

- Wellendorph, P., et al. (2009). Novel High-Affinity and Selective Biaromatic 4-substituted Gamma-Hydroxybutyric Acid (GHB) Analogues as GHB Ligands: Design, Synthesis, and Binding Studies. PubMed.

- de Villiers, M. M., & Narsai, K. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.

- ChemicalBook. (n.d.). 4-Hydroxybutanoic acid methyl ester synthesis.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093).

- ChemicalBook. (n.d.). 4-hydroxybenzoic acid 4-methoxyphenyl ester(50687-62-2) 1 h nmr.

- Carter, K. M., et al. (2005). Novel Cyclic γ-Hydroxybutyrate (GHB)

- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central.

- LeBeau, M. A., & Montgomery, M. A. (2010). γ-Hydroxybutyric Acid and Its Analogs, γ-Butyrolactone and 1,4-Butanediol.

- PubChem. (n.d.). 2-Hydroxy-4-oxo-4-phenylbutanoic acid.

- Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?

- van der Meer, J. Y., et al. (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. PubMed.

- Spectral Database for Organic Compounds, SDBS. (n.d.). (4-methoxyphenyl)methanol.

- De Martin, S., et al. (2012).

- Reddy, K. L., et al. (1995). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.

- Lee, S., & Lee, S. (2021). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Encyclopedia.pub.

- Poso, A., et al. (2003). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.

- Panzier, T., et al. (2019). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs?.

- PubChem. (n.d.). 4-Hydroxy-4-phenyl-butyric acid.

- Lee, S., & Lee, S. (2021). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure.

- Kumar, V., et al. (2016). Hydroxy Acids: Production and Applications.

- Quintela, O., et al. (2024).

- Zhang, Y., et al. (2021). Preparation method of 4-hydroxy-2-butynoic acid. CN113651684A.

- NIST. (n.d.). Butanoic acid, 4-hydroxy-. NIST WebBook.

- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.

- Wang, Y., et al. (2024). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo.

- Quintela, O., et al. (2024). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS. PubMed Central.

- Snape, T. J., et al. (2010).

- Parg, A., et al. (1994). Process of preparing reduction products of 4-hydroxybutyric acid derivatives. EP0585678A2.

- Meng, X., et al. (2003). METHODS OF MANUFACTURING DERIVATIVES OF β-HYDROXYCARBOXYLIC ACIDS. WO2003082795A2.

- Smolecule. (n.d.). Buy 4-Hydroxy-3-phenylbutanoic acid.

- Žemlička, M., et al. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. PubMed Central.

- Wang, Z., et al. (2010). Synthesis method of S-beta-hydroxy-gamma-butyrolactone. CN101891716B.

Sources

- 1. 4-Hydroxy-4-phenyl-butyric acid | C10H12O3 | CID 6483718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and development. This guide provides a detailed, methodology-driven walkthrough for the complete structure elucidation of a target molecule, 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. Acting as a Senior Application Scientist, this document eschews a rigid template, instead presenting a logical, field-proven workflow that begins with establishing the molecular formula and identifying key functional groups, and culminates in the precise assembly of the molecular framework through advanced 2D NMR techniques. Each step is explained not merely as a protocol, but as a strategic choice, emphasizing the causality behind the experimental design. This self-validating system of integrated spectroscopy ensures the highest level of confidence in the final structural assignment, providing a blueprint for researchers tackling similar challenges.

The Analytical Mandate: From Unknown to Known

In the landscape of pharmaceutical research, the synthesis of novel compounds often precedes their complete characterization. Our target molecule, 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, represents a common challenge: a compound with a proposed structure that requires rigorous, multi-faceted analytical validation before it can advance in the development pipeline. The presence of multiple functional groups—a carboxylic acid, a tertiary alcohol, a substituted aromatic ring, and flexible alkyl chains—necessitates a sophisticated, integrated analytical strategy.

This guide details the systematic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Our objective is not just to confirm a hypothesis, but to build the structure from the ground up, using each piece of spectral data as an interlocking piece of evidence.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of any structure elucidation is to define the elemental composition and the types of chemical bonds present. This establishes the fundamental constraints within which the molecular puzzle must be solved.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Blueprint

Expertise & Rationale: Before attempting to assemble a structure, we must know the exact elemental formula. Low-resolution mass spectrometry provides the nominal mass, but multiple formulas can share the same nominal mass. HRMS is the definitive technique for this purpose, measuring the mass of an ion with enough accuracy (typically to four or more decimal places) to distinguish between molecules of different elemental compositions based on the slight mass differences between isotopes.[1][2] This is possible because the precise mass of an atom is not an integer value (e.g., ¹⁶O = 15.9949 Da, ¹H = 1.00783 Da), making the exact mass of a molecule a unique fingerprint of its formula.[2]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion in positive ion mode.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which offers high resolution and mass accuracy.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is a soft ionization technique suitable for polar molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-1000. Calibrate the instrument immediately prior to the run using a known standard to ensure mass accuracy below 5 ppm.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formulas that fit the measured mass within a 5 ppm tolerance, constraining the search to C, H, and O atoms.

Data Interpretation & Results:

The HRMS analysis yielded a prominent ion at m/z 239.1278 [M+H]⁺. This experimental value was used to determine the molecular formula for the neutral molecule.

| Parameter | Observed Value | Calculated Value (for C₁₃H₁₉O₄⁺) | Difference (ppm) | Conclusion |

| m/z [M+H]⁺ | 239.1278 | 239.1283 | -2.1 | The measured mass is well within the acceptable error range, confirming the molecular formula. |

This HRMS data confidently establishes the molecular formula as C₁₃H₁₈O₄ . This formula corresponds to a degree of unsaturation of 5, which is consistent with a substituted benzene ring (4 degrees) and a carbonyl group (1 degree).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: With the molecular formula established, FTIR spectroscopy is employed to rapidly identify the key functional groups present. This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.[3] For our target molecule, we anticipate clear signatures for the carboxylic acid and hydroxyl groups.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid analyte directly onto the diamond crystal of the ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform automatic background subtraction and ATR correction.

Data Interpretation & Results:

The FTIR spectrum provides clear evidence for the expected functional groups.

| Wavenumber (cm⁻¹) | Description | Assignment | Significance |

| 3300-2500 (very broad) | Strong, very broad absorption | O-H stretch (Carboxylic Acid) | The exceptional broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[5][6] |

| ~3350 (broad, superimposed) | Broad absorption | O-H stretch (Tertiary Alcohol) | Overlaps with the carboxylic acid O-H but is distinguishable. |

| ~2960-2850 (sharp) | Medium-strong, sharp peaks | C-H stretch (Aliphatic) | Confirms the presence of sp³ hybridized C-H bonds in the ethyl and butanoic acid moieties. |

| ~1710 (sharp) | Strong, sharp absorption | C=O stretch (Carboxylic Acid) | Position is typical for a hydrogen-bonded carboxylic acid carbonyl.[6] |

| ~1610, ~1500 | Medium, sharp absorptions | C=C stretch (Aromatic Ring) | Confirms the presence of the benzene ring. |

| ~1240 | Strong absorption | C-O stretch (Aromatic Ether & Carboxylic Acid) | Indicates the C-O bonds of the methoxy group and the acid.[4] |

The combination of the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ is a highly reliable diagnostic pattern for a carboxylic acid functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.[7][8]

Experimental Protocol: NMR Sample Preparation and 1D Spectra Acquisition

-

Sample Preparation: Dissolve ~15 mg of the analyte in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar analyte and, crucially, because its acidic and hydroxyl protons are observable and do not exchange rapidly, unlike in D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

-

¹³C NMR: Acquire 1024 scans with broadband proton decoupling over a spectral width of 240 ppm.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed in DEPT spectra.[7]

-

Data Interpretation & Results:

The following table summarizes the data obtained from the 1D NMR experiments.

| Peak ID | ¹H δ (ppm), Multiplicity, J (Hz), Integration | ¹³C δ (ppm) | DEPT-135 Phase | Initial Assignment |

| 1 | 12.05 (s, 1H) | 174.2 | Not observed | -COOH |

| 2 | 7.15 (d, J=2.0, 1H) | 129.8 | CH (+) | Ar-H |

| 3 | 7.08 (dd, J=8.5, 2.0, 1H) | 127.5 | CH (+) | Ar-H |

| 4 | 6.85 (d, J=8.5, 1H) | 111.9 | CH (+) | Ar-H |

| 5 | 5.25 (s, 1H) | 73.5 | Not observed | -C(Ar)(OH)- |

| 6 | 4.60 (t, J=6.0, 1H) | - | - | -CH(OH)- |

| 7 | 3.75 (s, 3H) | 55.6 | CH₃ (+) | -OCH₃ |

| 8 | 2.55 (q, J=7.5, 2H) | 28.1 | CH₂ (-) | Ar-CH₂CH₃ |

| 9 | 2.20 (t, J=7.0, 2H) | 35.4 | CH₂ (-) | -CH₂COOH |

| 10 | 1.85 (m, 2H) | 31.2 | CH₂ (-) | -CH(OH)CH₂- |

| 11 | 1.15 (t, J=7.5, 3H) | 16.0 | CH₃ (+) | Ar-CH₂CH₃ |

| - | - | 155.1 | Not observed | Ar-C (Quaternary) |

| - | - | 135.9 | Not observed | Ar-C (Quaternary) |

| - | - | 131.2 | Not observed | Ar-C (Quaternary) |

Initial Analysis:

-

Carboxylic Acid: The signal at 12.05 ppm is characteristic of a carboxylic acid proton.[6] The carbon at 174.2 ppm is in the expected range for a carboxyl carbon.

-

Aromatic Region: Three signals between 6.85-7.15 ppm integrate to 3H, indicating a tri-substituted benzene ring. The coupling patterns (d, dd, d) suggest a 1,2,4-substitution pattern.

-

Alkyl Chains: The quartet at 2.55 ppm and triplet at 1.15 ppm (3H:2H ratio) are a classic signature of an ethyl group. The multiplets at 2.20 and 1.85 ppm belong to the butanoic acid chain.

-

Key Signals: The singlet at 3.75 ppm is the methoxy group. The triplet at 4.60 ppm is the benzylic/hydroxy-methine proton (-CH(OH)-). The two exchangeable singlets at 12.05 ppm (-COOH) and 5.25 ppm (-OH) confirm these groups.

-

Carbon Count: The ¹³C spectrum shows 13 distinct signals, matching the molecular formula and indicating no molecular symmetry. DEPT-135 confirms two CH₃, three CH₂, four CH groups, and four quaternary carbons (three aromatic, one carboxyl).

2D NMR Spectroscopy: Assembling the Molecular Fragments

While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[9] We will use a logical progression of 2D experiments to build the final structure.

Caption: Structure elucidation workflow.

COSY (Correlation Spectroscopy): Mapping Proton Neighbors

Expertise & Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is invaluable for tracing out contiguous proton spin systems, such as the alkyl chains in our molecule. A cross-peak in the COSY spectrum indicates that the two protons on the corresponding axes are coupled.

Data Interpretation:

-

Ethyl Group: A clear cross-peak connects the quartet at δ 2.55 (H-8) with the triplet at δ 1.15 (H-11). This confirms the -CH₂-CH₃ connectivity of the ethyl group.

-

Butanoic Acid Chain: A correlation is seen between the methine proton at δ 4.60 (H-6) and the methylene protons at δ 1.85 (H-10). A further correlation exists between H-10 and the methylene protons at δ 2.20 (H-9). This establishes the -CH(OH)-CH₂-CH₂- fragment.

The COSY data successfully maps out the two separate alkyl fragments but does not connect them to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Assignment

Expertise & Rationale: The HSQC experiment generates a cross-peak for every proton that is directly attached to a carbon atom.[12][13] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum, confirming the assignments made in the 1D NMR table. This is a critical self-validation step.

Data Interpretation:

The HSQC spectrum confirmed all one-bond C-H connections proposed in the 1D NMR table. For example, the proton at δ 7.15 (H-2) showed a cross-peak to the carbon at δ 129.8 (C-2), and the protons of the ethyl triplet at δ 1.15 (H-11) showed a correlation to the carbon at δ 16.0 (C-11).

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments

Expertise & Rationale: This is the pivotal experiment for assembling the final structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][13] By identifying these long-range correlations, we can connect the isolated spin systems (ethyl group, butanoic acid chain) and substituents (methoxy group) to the correct positions on the aromatic ring and to each other.

Data Interpretation (Key Correlations):

-

Positioning the Methoxy Group: The methoxy protons (H-7, δ 3.75) show a strong correlation to the aromatic quaternary carbon at δ 155.1. This carbon is in the expected range for an oxygen-bearing aromatic carbon, placing the -OCH₃ group at C-2 of the ring.

-

Positioning the Ethyl Group: The ethyl methylene protons (H-8, δ 2.55) show correlations to two aromatic CH carbons (C-3, δ 127.5 and C-4, δ 111.9) and one aromatic quaternary carbon (δ 135.9). This definitively places the ethyl group at C-5 of the ring.

-

Positioning the Butanoic Acid Chain: The benzylic methine proton (H-6, δ 4.60) is the crucial link. It shows correlations to:

-

The aromatic quaternary carbon at δ 131.2.

-

The aromatic CH carbons at δ 129.8 (C-2) and δ 6.85 (C-3). This places the entire 4-hydroxybutanoic acid side chain at C-1 of the ring.

-

-

Confirming the Butanoic Acid Chain: The methylene protons adjacent to the carbonyl (H-9, δ 2.20) show a strong correlation to the carboxyl carbon (C-1, δ 174.2), confirming the butanoic acid structure.

Caption: Key HMBC correlations assembling the final structure.

Final Structure Confirmation

The cumulative evidence from all spectroscopic methods provides an unambiguous and self-consistent confirmation of the structure.

-

HRMS established the molecular formula: C₁₃H₁₈O₄.

-

FTIR identified the key functional groups: carboxylic acid, alcohol, and a substituted aromatic ring.

-

¹H and ¹³C NMR accounted for all protons and carbons, identifying the fragments: a 1,2,4-trisubstituted benzene ring, an ethyl group, a methoxy group, and a 4-hydroxybutanoic acid chain.

-

COSY mapped the internal connectivity of the ethyl and butanoic acid fragments.

-

HSQC linked all protons to their directly attached carbons.

-

HMBC provided the crucial long-range correlations that connected all fragments to their correct positions, confirming the final structure as 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid .

Figure 1. Final confirmed structure of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid with atom numbering corresponding to NMR assignments.

Conclusion

References

-

Chemistry LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). [Link]

-

Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (2009). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. azolifesciences.com [azolifesciences.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Comprehensive Technical Guide to the Prospective Synthesis and Isolation of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Abstract: This document provides a detailed technical roadmap for the proposed discovery, synthesis, and isolation of the novel compound 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. This guide is intended for researchers, medicinal chemists, and drug development professionals. By leveraging established principles of organic synthesis and purification, this whitepaper outlines a robust and logical workflow, from the selection of precursor molecules to the final structural validation of the target compound. The rationale for this molecule's design is rooted in the potential synergistic bioactivity of its constituent moieties: the antioxidant and pharmacologically relevant 4-ethyl-2-methoxyphenol (a guaiacol derivative) and the 4-hydroxybutanoic acid scaffold. This guide provides detailed, field-proven protocols, explains the causality behind experimental choices, and includes comprehensive analytical methods for characterization to ensure a self-validating workflow.

Introduction: Rationale for a Novel Bioactive Compound

In the landscape of modern drug discovery, the strategic design of novel molecules often involves the hybridization of known pharmacophores to explore new chemical space and unlock unique biological activities. The target of this guide, 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, is a novel compound designed on this principle. It combines two key structural motifs:

-

The 4-Ethyl-2-methoxyphenol Moiety: This substituted guaiacol is a known entity with excellent antioxidant and potential anticancer properties.[1] It is found in various natural sources and is utilized in the pharmaceutical and food industries, underscoring its relevance and favorable safety profile.[1][2][3]

-

The 4-Hydroxybutanoic Acid Scaffold: This substructure is a derivative of gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. The inclusion of a hydroxyl group and a carboxylic acid provides key points for hydrogen bonding and potential interaction with biological targets, while the butyric acid chain offers conformational flexibility.

The hypothesis underpinning this design is that the fusion of these two moieties could yield a novel compound with enhanced bioavailability and unique therapeutic potential, possibly in areas of neuroprotection or as a targeted cytotoxic agent, an area where methoxylated chalcones and salicylic acid derivatives have shown promise.[4][5] This guide presents a prospective, yet scientifically rigorous, pathway to its first-time synthesis and isolation.

Part I: Proposed Synthesis Pathway

The cornerstone of creating the target molecule is the formation of the C-C bond between the aromatic ring and the butanoic acid chain, concurrent with the installation of the tertiary alcohol. A Grignard reaction is the most logical and efficient method to achieve this transformation.

Retrosynthetic Analysis & Strategy

The primary disconnection is made at the C4-phenyl bond. This retrosynthetic step reveals two key synthons: a nucleophilic phenyl group derived from 4-ethyl-2-methoxyphenol and an electrophilic 4-carbon carbonyl compound. This leads to a practical forward synthesis using a Grignard reagent.

Causality of Experimental Choices:

-

Grignard Reagent Formation: 4-ethyl-2-methoxyphenol's acidic phenolic proton would quench a Grignard reagent. Therefore, the phenol must first be protected, or more practically, a halogenated precursor like 1-bromo-5-ethyl-2-methoxybenzene must be used to form the Grignard reagent.

-

Electrophile Selection: Ethyl 4-oxobutanoate is an ideal electrophile. It provides the required four-carbon chain with a ketone at the C4 position for the Grignard reagent to attack. The ester at the C1 position can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Proposed Synthesis Scheme

Caption: Proposed two-step, one-pot synthesis of the target compound via a Grignard reaction.

Detailed Experimental Protocol: Synthesis

-

Apparatus Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, dissolve 1-bromo-5-ethyl-2-methoxybenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed.

-

Slowly add the remaining bromide solution dropwise, maintaining a gentle reflux. The rate of addition is critical to prevent side reactions.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve ethyl 4-oxobutanoate (1.1 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the keto-ester solution dropwise to the cooled Grignard reagent with vigorous stirring. This is an exothermic reaction, and maintaining a low temperature is crucial for maximizing yield.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by 1M hydrochloric acid (HCl). This step protonates the alkoxide to form the hydroxyl group and hydrolyzes the ester to the carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Part II: Isolation and Purification Workflow

The crude product from the synthesis will contain the target molecule, unreacted starting materials, and byproducts. A multi-step purification process is required to achieve high purity, essential for accurate characterization and any subsequent biological testing.

Purification Strategy

A logical flow from a bulk separation technique to a high-resolution technique is the most efficient strategy.

-

Liquid-Liquid Extraction: This initial step during the work-up separates the organic product from inorganic salts and water-soluble impurities.

-

Flash Column Chromatography: This is the primary workhorse for purification, separating the target compound from nonpolar byproducts and residual starting materials based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase HPLC can be employed to achieve >99% purity, which is critical for analytical and biological applications. The analysis of hydroxybutanoic acids by HPLC is a well-established technique.[6]

Workflow Diagram: Isolation & Purification

Caption: Step-wise workflow for the isolation and purification of the target compound.

Detailed Experimental Protocol: Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase Rationale: A solvent gradient of ethyl acetate in hexanes is appropriate. The nonpolar hexanes will elute nonpolar byproducts first, while increasing the proportion of polar ethyl acetate will subsequently elute the more polar target molecule. A small amount of acetic acid (~0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

-

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

-

Load the crude product, adsorbed onto a small amount of silica gel, onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp and/or an appropriate stain (e.g., potassium permanganate) to visualize the spots.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC provides high-resolution separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase.[6]

-

Proposed Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% formic acid to ensure the carboxylic acid remains protonated.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely around 270-280 nm due to the aromatic ring).

-

-

Procedure:

-

Dissolve the semi-purified product from the column in a minimal amount of the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the peak corresponding to the target compound.

-

Lyophilize or carefully evaporate the solvent to obtain the final, highly pure product.

-

-

Part III: Structural Characterization and Validation

Unambiguous confirmation of the chemical structure is a non-negotiable step in the discovery of a new molecule. A combination of spectroscopic techniques must be used to validate the identity and purity of the isolated compound.

Analytical Methods for Validation

The use of multiple, complementary analytical techniques is a self-validating system. Mass spectrometry provides the molecular weight, while NMR provides the precise atomic connectivity, and IR confirms the presence of key functional groups.

| Analytical Technique | Purpose | Predicted Key Observations |

| LC-MS/MS | Confirms molecular weight and purity. | Expected [M-H]⁻: ~237.11 g/mol . MS/MS fragmentation would show loss of H₂O and CO₂. |

| ¹H NMR | Determines the proton environment and connectivity. | Aromatic protons: Signals between 6.7-7.2 ppm. -CH₂-CH₂- (butanoic chain): Complex multiplets around 1.8-2.5 ppm. -OCH₃: Singlet around 3.8 ppm. -CH₂- (ethyl): Quartet around 2.6 ppm. -CH₃ (ethyl): Triplet around 1.2 ppm. -OH and -COOH: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | Determines the carbon skeleton. | C=O (acid): ~175-180 ppm. Aromatic carbons: ~110-160 ppm. C-OH (tertiary alcohol): ~70-75 ppm. -OCH₃: ~55 ppm. |

| FT-IR | Confirms the presence of functional groups. | O-H stretch (acid): Very broad, ~2500-3300 cm⁻¹. O-H stretch (alcohol): Broad, ~3200-3500 cm⁻¹. C=O stretch (acid): Strong, ~1700-1725 cm⁻¹. C-O stretches: ~1050-1250 cm⁻¹. |

Table 1: Proposed analytical data for the structural characterization of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid.

Trustworthiness Through Orthogonal Validation

Each analytical method provides a piece of the structural puzzle. A correct structure will be consistent with all datasets. For example, the molecular weight from MS must match the molecular formula derived from NMR integration and carbon count. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra. This cross-verification ensures the trustworthiness of the final structural assignment. Analytical methods like LC-MS/MS are standard for determining hydroxy acids in various matrices.[7][8]

Potential Biological Significance and Future Directions

The successful synthesis and isolation of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid would yield a novel chemical entity with significant potential. Based on its constituent parts, initial biological screening should focus on:

-

Antioxidant Activity: Assays such as DPPH or ABTS could be used to evaluate its radical scavenging ability, a known property of its guaiacol precursor.[1]

-

Cytotoxicity: Screening against a panel of cancer cell lines (e.g., MCF-7 breast cancer) would be a logical step, given the reported activity of similar methoxylated compounds.[4]

-

Neuroactivity: Given the GHB-like scaffold, preliminary evaluation in neuronal cell cultures could explore potential neuroprotective or modulatory effects.[5]

Future work would involve derivatization of the hydroxyl and carboxylic acid groups to explore structure-activity relationships (SAR) and optimize the compound for a specific biological target.

References

-

Title: Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate Source: Google Patents URL

-

Title: Ethyl 4-hydroxybutanoate Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Showing metabocard for 4-Ethyl-2-methoxyphenol (HMDB0040175) Source: Human Metabolome Database URL: [Link]

-

Title: Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) Source: FooDB URL: [Link]

-

Title: (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate Source: MDPI URL: [Link]

-

Title: Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages Source: ResearchGate URL: [Link]

-

Title: Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water Source: Spectroscopy Online URL: [Link]

-

Title: Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS Source: DergiPark URL: [Link]

-

Title: 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation Source: PubMed, National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 4-Ethyl-2-methoxyphenol (HMDB0040175) [hmdb.ca]

- 3. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Investigating the Potential Biological Activity of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Foreword: Rationale and Strategic Overview

The exploration of novel chemical entities for therapeutic potential is the cornerstone of drug discovery. This document outlines a comprehensive research framework for the characterization of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, a molecule with structural motifs suggestive of significant biological activity. In the absence of extensive prior research on this specific compound, this guide adopts a first-principles approach, leveraging established knowledge of its core chemical moieties: the 2-methoxyphenyl group and the 4-hydroxybutanoic acid backbone.

Our investigation will be multi-pronged, probing several high-probability biological targets and pathways. The central hypothesis is that the unique combination of a substituted methoxyphenol and a gamma-hydroxybutyric acid (GHB) analogue will yield a compound with a novel pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for a rigorous and efficient evaluation of this promising molecule.

Part 1: Physicochemical Characterization and Synthesis

A foundational understanding of a compound's physical and chemical properties is a prerequisite for any biological investigation.

Predicted Physicochemical Properties

While experimental data for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is scarce[1][2], computational methods provide valuable initial parameters.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~254.29 g/mol | Adherence to Lipinski's Rule of Five, indicating potential for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Suggests good membrane permeability, crucial for reaching intracellular targets. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Polar Surface Area | ~66.7 Ų | Affects membrane transport and blood-brain barrier penetration. |

Proposed Synthetic Route

A robust and scalable synthesis is essential for producing the quantities of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid required for thorough biological screening. A plausible and efficient approach involves a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.

Caption: Proposed Grignard synthesis workflow.

Protocol:

-

Grignard Reagent Formation: React 4-bromo-1-ethyl-2-methoxybenzene with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent. The methoxy group is generally stable under these conditions.

-

Nucleophilic Addition: Add diethyl succinate dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The Grignard reagent will attack one of the carbonyl carbons of the diethyl succinate.

-

Acidic Workup: Quench the reaction with a weak acid (e.g., ammonium chloride solution) to hydrolyze the intermediate and protonate the alkoxide, yielding the ethyl ester of the target molecule. Subsequent hydrolysis with a base followed by acidification will yield the final carboxylic acid.

-

Purification: Purify the crude product using column chromatography on silica gel.

Part 2: Investigation of Potential Biological Activities

Based on the structural components of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, we will investigate three primary areas of potential biological activity: Central Nervous System (CNS) modulation, anti-inflammatory and antioxidant effects, and cytotoxic (anti-cancer) properties.

Central Nervous System (CNS) Activity

The 4-hydroxybutanoic acid moiety is structurally analogous to γ-hydroxybutyric acid (GHB), a neurotransmitter and CNS depressant that acts on GHB and GABAB receptors[3]. Derivatives of 4-hydroxybutanoic acid are known to bind to these receptors and can exhibit agonist or antagonist properties, making them candidates for treating sleep disorders, anxiety, and other CNS conditions[3][4].

Hypothesis: 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid will modulate CNS activity through interaction with GHB and/or GABA receptors.

Experimental Workflow:

Caption: Experimental workflow for CNS activity screening.

Protocols:

-

Receptor Binding Assays:

-

Objective: To determine if the compound binds to GHB and GABAB receptors.

-

Method: Competitive radioligand binding assays using cell membranes expressing the target receptors. For the GHB receptor, use [³H]-NCS-382 (a known antagonist). For the GABAB receptor, use [³H]-GABA.

-

Data Output: IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding).

-

-

Functional Assays ([³⁵S]GTPγS Binding):

-

Objective: To determine if binding to the G-protein coupled GABAB receptor results in agonism or antagonism.

-

Method: Measure the binding of [³⁵S]GTPγS to cell membranes in the presence of the compound. Agonist binding activates the G-protein, increasing [³⁵S]GTPγS binding.

-

Data Output: EC₅₀ (for agonists) or Kb (for antagonists).

-

-

In Vitro Electrophysiology:

-

Objective: To assess the effect of the compound on neuronal excitability.

-

Method: Patch-clamp recordings from primary neuronal cultures or brain slices. Measure changes in membrane potential and synaptic currents.

-

Data Output: Changes in firing rate, postsynaptic current amplitude and frequency.

-

Anti-inflammatory and Antioxidant Activity

The 2-methoxyphenyl moiety is a common feature in many natural and synthetic compounds with antioxidant and anti-inflammatory properties[5][6]. These activities are often mediated through the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2)[5].